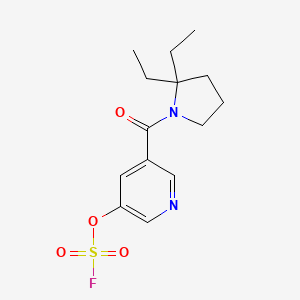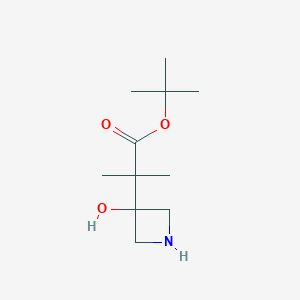
Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications. This compound contains an azetidine ring, a tert-butyl ester group, and a hydroxy group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate typically involves the reaction of tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate with appropriate reagents under controlled conditions . One efficient method includes the kinetic resolution of a racemic key intermediate using L-tartaric acid, followed by peptide coupling with 3,4-difluoro-2-(2-fluoro-4-iodo-anilino) benzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the azetidine ring can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and azetidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved often include metabolic and signaling pathways that are critical for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate: This compound shares a similar structure but differs in the presence of a piperidine ring instead of a methylpropanoate group.
Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate hydrochloride: Another similar compound with a carbamate group instead of a methylpropanoate group.
Uniqueness
Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the study of biochemical pathways.
Propiedades
IUPAC Name |
tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9(2,3)15-8(13)10(4,5)11(14)6-12-7-11/h12,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBXPGJZHCFDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1(CNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
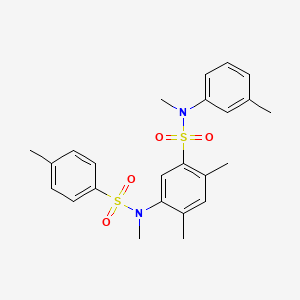
![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)
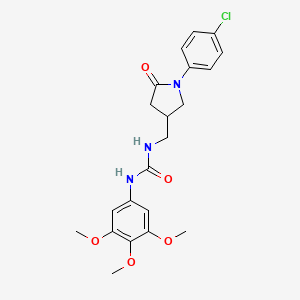
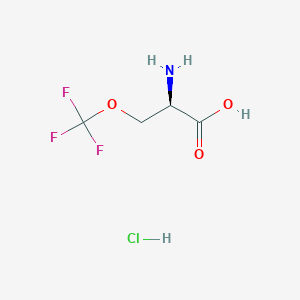
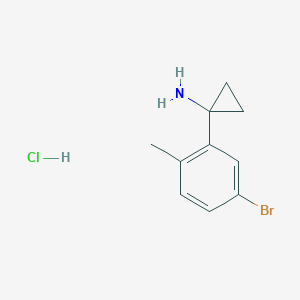
![N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide](/img/structure/B2927055.png)
![[3-Fluoro-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2927056.png)
![2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2927057.png)
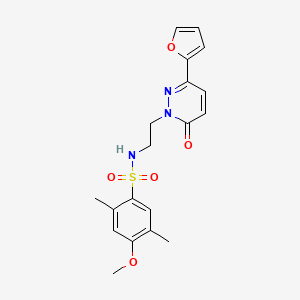
![1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2927063.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2927065.png)
![[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2927067.png)
![4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid](/img/structure/B2927068.png)
